4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c21-15-1-2-17-18(11-15)22-13-25(19(17)26)12-14-3-7-24(8-4-14)20(27)23-16-5-9-28-10-6-16/h1-2,11,13-14,16H,3-10,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBQJGJQDOMFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C(=O)NC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be related to the anti-inflammatory and analgesic pathways . Quinazoline derivatives, such as this compound, are known to possess remarkable anti-inflammatory activity as NOS-II, TNF-a, IMPDH-II, MAPK, PDE-3, and PDE-4 inhibitors.
Mode of Action
The compound interacts with its targets by inhibiting their activity, leading to a decrease in inflammation and pain.
Biochemical Pathways
The compound affects several biochemical pathways related to inflammation and pain. These include the NOS-II, TNF-a, IMPDH-II, MAPK, PDE-3, and PDE-4 pathways. By inhibiting these pathways, the compound can reduce inflammation and alleviate pain.
Pharmacokinetics
Similar compounds are known to have good bioavailability due to their ability to penetrate cell membranes.
Result of Action
The result of the compound’s action is a reduction in inflammation and pain. This is achieved through the inhibition of several biochemical pathways related to these processes.
Biological Activity
The compound 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide (CAS Number: 2415469-83-7) is a synthetic molecule that has garnered attention for its potential biological activities. Its unique structure, which integrates a quinazoline moiety with a piperidine ring and oxan group, suggests diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 440.5 g/mol. The presence of a fluoro group and a piperidine ring enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.
The biological activity of the compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections, respectively .
- Receptor Interaction : The quinazoline structure is known to interact with multiple receptors, influencing pathways related to pain modulation and inflammatory responses .
Antibacterial Activity
Research indicates that derivatives of quinazoline exhibit significant antibacterial properties. In vitro studies have demonstrated that compounds with similar structures show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
Cytotoxic Effects
Preliminary studies suggest that the compound may possess cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against A549 non-small cell lung cancer cells . This suggests potential as an anticancer agent.
Analgesic Properties
The compound's ability to modulate calcium channels has been explored for its analgesic properties. Some derivatives have been reported to block CaV3.2 currents effectively, which are implicated in pain pathways .
Case Studies
- Study on Piperidine Derivatives : A study utilizing computer-aided drug design predicted that new piperidine derivatives could affect various biological targets, indicating a broad spectrum of activity applicable in treating cancer and central nervous system disorders .
- Synthesis and Evaluation : Another study synthesized fluoro-substituted 3,4-dihydroquinazoline derivatives and evaluated their biological activities, noting significant cytotoxicity and enzyme inhibition properties .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Biological Activities
The quinazolinone derivatives, including the compound , are known for their wide range of biological activities. These include:
-
Anticancer Activity:
- Quinazolinone derivatives have been studied for their potential in treating various cancers. The compound exhibits inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival.
- A notable study demonstrated that compounds with a similar structure showed efficacy against BRAF-mutant melanoma cells, suggesting that the compound may also possess similar properties due to its structural analogies .
-
Antimicrobial Properties:
- Research indicates that quinazolinones can exhibit antibacterial and antifungal activities. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit fungal growth.
- In vitro studies have shown promising results against several strains of bacteria and fungi, making this compound a candidate for further exploration in antimicrobial drug development.
-
Neurological Applications:
- The piperidine moiety present in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
- Preliminary studies indicate that quinazolinone derivatives may improve cognitive function and reduce neuroinflammation, which could be beneficial in conditions such as Alzheimer’s disease.
Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various quinazolinone derivatives, including those structurally related to our compound. Results indicated significant cytotoxicity against human cancer cell lines, particularly those harboring BRAF mutations. The study concluded that these compounds could serve as lead candidates for developing targeted therapies against specific cancer types .
Antimicrobial Activity
In a separate investigation reported in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of various quinazolinone derivatives against clinical isolates of bacteria and fungi. The study found that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as novel antimicrobial agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone/Pyrimidinone Cores
Abaperidone (FI-8602)
- Structure : 7-Fluoro-1,2-benzisoxazol-3-yl-piperidine linked to a chromen-4-one.
- Key Differences: While both compounds share a fluoro-substituted aromatic core and piperidine, Abaperidone’s benzisoxazole and chromenone groups contrast with the quinazolinone and tetrahydropyran in the target compound.
- Pharmacology: Abaperidone exhibits antianaphylactic and antipsychotic activity via dopamine D2 and serotonin 5-HT2A receptor antagonism .
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide
- Structure: Thieno-pyrimidinone core with 2,4-difluorobenzyl and 3-methylphenyl substituents.
- The 2,4-difluorobenzyl group may enhance blood-brain barrier penetration compared to the oxan-4-yl group .
Piperidine Carboxamide Derivatives with Varied Substituents
4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
- Structure : Brominated benzodiazol-2-one linked to a dimethoxyphenyl-substituted piperidine.
- Key Differences: The bromo-benzodiazol group introduces steric bulk and electrophilic character, differing from the quinazolinone’s planar aromaticity. The dimethoxyphenyl substituent may reduce solubility compared to the oxan-4-yl group .
N-(Pyridazin-3-yl)-4-[3-(5-trifluoromethyl-pyridinyloxy)benzylidene]piperidine-1-carboxamide
Pharmacological and Physicochemical Properties
Pharmacological Profiles
Physicochemical Comparisons
- Solubility : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to the lipophilic trifluoromethyl and bromo substituents in analogues .
- Metabolic Stability: The 7-fluoro group in the quinazolinone core may reduce oxidative metabolism, similar to the 6-fluoro in Abaperidone’s benzisoxazole .
- Molecular Weight : The target compound (MW ~415 g/mol) falls within the acceptable range for oral bioavailability, comparable to Abaperidone (MW ~434 g/mol) .
Key Research Findings and Trade-offs
- Abaperidone vs. Target Compound: While Abaperidone’s chromenone core is associated with CNS activity, the target compound’s quinazolinone may favor peripheral targets due to reduced brain penetration .
- Substituent Effects : The oxan-4-yl group balances solubility and potency better than the 2,4-difluorobenzyl group, which may prioritize target affinity over pharmacokinetics .
Preparation Methods
Copper-Catalyzed Isocyanide Insertion
A modern approach involves copper-catalyzed imidoylative cross-coupling, as demonstrated for analogous quinazolin-4-ones. For the target compound:
-
Starting material : Methyl 2-isocyano-5-fluorobenzoate, synthesized from 2-amino-5-fluorobenzoic acid via formylation and dehydration.
-
Reaction with amines : Under Cu(OAc)₂ catalysis in anisole, the isocyanide reacts with ammonia or methylamine to form the quinazolinone ring.
-
Optimization : Yields improve with microwave irradiation (70–90% reported for similar substrates).
Classical Cyclocondensation
Alternative routes employ anthranilic acid derivatives:
-
Cyclization : 2-Amino-5-fluorobenzoic acid reacts with urea or triphosgene under acidic conditions to form 7-fluoroquinazolin-4(3H)-one.
-
Halogenation : The 3-position is functionalized via Mannich reaction or direct bromination to yield 3-(bromomethyl)-7-fluoroquinazolin-4(3H)-one.
Formation of the Carboxamide Linkage
Carbodiimide-Mediated Coupling
The piperidine nitrogen is acylated with oxan-4-amine:
Isocyanate Route
Oxan-4-isocyanate reacts directly with piperidine:
-
Conditions : Et₃N, THF, 0°C to room temperature.
-
Advantage : Avoids pre-activation but requires stringent moisture control.
Integrated Synthetic Routes
Sequential Alkylation-Coupling Strategy
-
Step 1 : Synthesize 3-(bromomethyl)-7-fluoroquinazolin-4(3H)-one.
-
Step 2 : Alkylate piperidine to form 3-(piperidinylmethyl)quinazolinone.
Overall yield : ~60% after purification.
Convergent Approach
-
Modular synthesis : Prepare N-(oxan-4-yl)piperidine-1-carboxamide separately.
-
Coupling : React with 3-(bromomethyl)quinazolinone under basic conditions.
Advantage : Higher purity but longer synthesis time.
Optimization and Challenges
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the quinazolinone core via cyclization of fluorinated anthranilic acid derivatives under acidic conditions .
- Step 2 : Alkylation of the quinazolinone at the 3-position with a piperidine-methyl intermediate, followed by coupling to the oxan-4-yl carboxamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity .
- Validation : Confirm structure via ¹H/¹³C NMR (refer to analogous quinazolinone-piperidine derivatives in ) and high-resolution mass spectrometry (HRMS).
Q. How should researchers characterize the compound’s stability under experimental storage conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor decomposition via HPLC at 0, 1, 3, and 6 months .
- Key Degradation Pathways : Hydrolysis of the carboxamide bond under acidic/basic conditions or oxidation of the dihydroquinazolinone moiety. Use inert atmospheres (N₂) for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Core Modifications :
- Quinazolinone Ring : Introduce substituents at the 2- or 6-positions to assess steric/electronic effects on target binding (e.g., chloro, methyl groups) .
- Piperidine-Oxane Linker : Replace oxan-4-yl with other heterocycles (e.g., morpholine, piperazine) to evaluate pharmacokinetic impacts .
- Assays : Use in vitro enzyme inhibition assays (e.g., kinase profiling) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
- Data Analysis : Apply multivariate regression models to identify critical physicochemical parameters (e.g., logP, polar surface area) influencing potency .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal assays), and blood-brain barrier permeability (PAMPA) to identify bioavailability limitations .
- Orthogonal Assays : Validate target engagement using biophysical methods (e.g., SPR for binding affinity) or genetic knockouts in animal models .
- Case Study : If in vitro potency does not translate in vivo, consider prodrug strategies (e.g., esterification of the carboxamide) to enhance absorption .
Q. How can crystallography or computational modeling elucidate the compound’s binding mode to its target?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) using vapor diffusion methods. Refine structures at ≤2.0 Å resolution .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., Desmond or GROMACS) to identify key hydrogen bonds (e.g., quinazolinone C=O with catalytic lysine) or hydrophobic pockets occupied by the piperidine-oxane group .
- Validation : Mutate predicted critical residues (e.g., Ala-scanning) and measure changes in IC₅₀ values .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Hypothesis Testing :
- Variable Expression : Quantify target protein levels (Western blot/qPCR) in each cell line .
- Off-Target Effects : Perform kinome-wide selectivity screening (e.g., KINOMEscan) .
- Experimental Controls : Include isogenic cell lines (wild-type vs. target-knockout) to isolate compound-specific effects .
Q. What analytical techniques confirm the compound’s purity when HPLC results conflict with biological assay outcomes?
- Methodological Answer :
- Orthogonal Methods :
- LC-MS/MS : Detect trace impurities (e.g., de-fluorinated byproducts) with high sensitivity .
- ¹⁹F NMR : Verify integrity of the fluorine substituent (δ ~ -110 ppm for aromatic C-F) .
- Bioassay Interference Check : Test compound batches in a counter-screen (e.g., luciferase inhibition assay) to rule out nonspecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
